Sesaminol

Description

Propriétés

IUPAC Name |

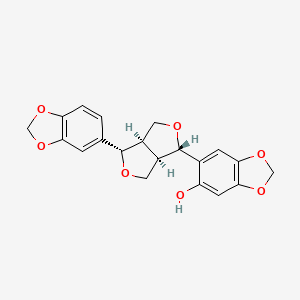

6-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,12-13,19-21H,6-9H2/t12-,13-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRXQIPRDKVZPW-ISZNXKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3O)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3O)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995513 | |

| Record name | 6-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74061-79-3 | |

| Record name | Sesaminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74061-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesaminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074061793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sesaminol, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS6XJP5LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Sesaminol Biosynthetic Pathway in Sesamum indicum

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamum indicum L. (sesame) is a globally significant oilseed crop renowned for its high-quality oil and rich nutritional profile. Beyond its primary metabolites, sesame seeds are a unique source of a class of furofuran lignans, which contribute to the exceptional oxidative stability of sesame oil and possess numerous health-promoting properties. The major lignans include sesamin, sesamolin, and the water-soluble glucosides of sesaminol.[1][2] this compound and its glucosides, in particular, are potent antioxidants.[3] Understanding the intricate biosynthetic pathway that produces these valuable compounds is critical for metabolic engineering efforts aimed at enhancing their content in sesame and for developing novel biotechnological production systems. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key genes, quantitative data, and the experimental protocols used to elucidate this complex metabolic network.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a series of specialized enzymatic reactions, including dimerization, methylenedioxy bridge formation, oxidative rearrangement, and glycosylation.[4] The pathway can be broadly divided into four major stages.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. Through the canonical phenylpropanoid pathway, a series of enzymes—including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL)—convert L-phenylalanine into p-coumaroyl-CoA. Subsequent reductions and hydroxylations lead to the formation of the key monolignol precursor, E-coniferyl alcohol.[5]

Dimerization to (+)-Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific dimerization of two E-coniferyl alcohol molecules to form (+)-pinoresinol.[1] This oxidative coupling is mediated by the action of laccase enzymes and is controlled spatially and stereochemically by Dirigent Proteins (DIRs), which ensure the exclusive formation of the (+)-enantiomer.[4]

Formation of (+)-Sesamin

(+)-Pinoresinol serves as the substrate for the formation of the central lignan intermediate, (+)-sesamin. This conversion is catalyzed by a crucial cytochrome P450 monooxygenase, CYP81Q1 , also known as piperitol/sesamin synthase. This enzyme uniquely catalyzes the formation of two successive methylenedioxy bridges, first converting (+)-pinoresinol to (+)-piperitol, and subsequently converting (+)-piperitol to (+)-sesamin.[5][6]

Bifurcation to (+)-Sesaminol and (+)-Sesamolin

(+)-Sesamin is the branch-point intermediate leading to both (+)-sesaminol and (+)-sesamolin. This pivotal transformation is catalyzed by another cytochrome P450 enzyme, CYP92B14 .[7][8] This enzyme exhibits remarkable catalytic plasticity, employing at least two distinct mechanisms:

-

Direct Oxidation: CYP92B14 can directly hydroxylate the aromatic ring of (+)-sesamin to produce (+)-sesaminol.[8][9]

-

Oxidative Rearrangement of α-oxy-substituted Aryl groups (ORA): This more complex mechanism involves oxygenation at the C1 position, followed by a rearrangement of the aromatic ring system, which can lead to the formation of both (+)-sesaminol and (+)-sesamolin.[7][9]

The co-expression of CYP81Q1 has been shown to enhance the activity of CYP92B14, suggesting a functional coordination or "metabolon" formation between these sequential P450 enzymes in the pathway.[6][7]

Glucosylation of (+)-Sesaminol

In sesame seeds, this compound is predominantly found as water-soluble glucosides. This is achieved through a sequential glucosylation process catalyzed by a series of UDP-sugar-dependent glucosyltransferases (UGTs).[10]

-

UGT71A9 catalyzes the initial 2-O-glucosylation of (+)-sesaminol, forming (+)-sesaminol 2-O-β-D-glucoside (SMG).[4]

-

UGT94D1 mediates the β1→6-O-glucosylation of SMG.[10]

-

UGT94AG1 is a distinct UGT that specifically catalyzes the β1→2-O-glucosylation of SMG, ultimately leading to the formation of the abundant (+)-sesaminol triglucoside (STG).[10]

The overall pathway is visualized in the diagram below.

Key Enzymes and Genes

The biosynthesis of this compound is governed by a specific set of enzymes, primarily from the Cytochrome P450 and UDP-glycosyltransferase superfamilies.

| Enzyme | Gene Name | Function | Pathway Step |

| Piperitol/Sesamin Synthase | CYP81Q1 | Catalyzes the formation of two methylenedioxy bridges. | Pinoresinol → Sesamin |

| This compound/Sesamolin Synthase | CYP92B14 | Multifunctional P450; converts sesamin to this compound and sesamolin. | Sesamin → this compound / Sesamolin |

| This compound 2-O-glucosyltransferase | UGT71A9 | Attaches the first glucose moiety to this compound. | This compound → SMG |

| This compound Glucoside Glucosyltransferase | UGT94D1 | Catalyzes β1→6 glucosidic linkage on SMG. | SMG → SDG |

| This compound Glucoside Glucosyltransferase | UGT94AG1 | Catalyzes β1→2 glucosidic linkage on SMG. | SMG → SDG |

The coordinated expression of these genes, particularly during seed development, dictates the final concentration and profile of lignans in mature sesame seeds.[4][7]

Quantitative Data Presentation

Quantitative analysis reveals significant variation in lignan content among different sesame cultivars and developmental stages. The data below summarizes typical concentration ranges and analytical parameters from published studies.

Table 1: Concentration of Major Lignans in S. indicum Seeds

| Lignan Compound | Concentration Range (mg / 100g seed) | Reference(s) |

|---|---|---|

| Sesamin | 77 - 930 | [2] |

| Sesamolin | 61 - 530 | [2] |

| This compound | 0.3 - 1.4 | [2] |

| This compound Monoglucoside (SMG) | 5.4 - 19.5 | [2] |

| This compound Diglucoside (SDG) | 8.2 - 18.3 | [2] |

| this compound Triglucoside (STG) | 14 - 90 |[2] |

Table 2: Molar Ratios of Products from in vitro CYP92B14 Mutant Enzyme Assays This table shows how amino acid substitutions in the CYP92B14 enzyme affect the ratio of this compound produced relative to the total products (this compound + sesamolin derivatives).

| CYP92B14 Variant | Molar Ratio (this compound Total / Product Total) | Reference(s) |

| SiCYP92B14 WT | 0.16 ± 0.002 | [9] |

| SiCYP92B14_T121V | 0.30 ± 0.018 | [9] |

| SiCYP92B14_A313S/S317A/T318V | 0.37 ± 0.003 | [9] |

| SiCYP92B14_T121V/A313S/S317A/T318V | 0.53 ± 0.009 | [9] |

| Data represents mean ± SD (n=3). Product Total = (this compound + 2-epithis compound) + (Sesamolin + samin + sesamol). |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques.

Lignan Extraction and Quantification

A common workflow for the analysis of both lipophilic and hydrophilic lignans from sesame seeds is outlined below.

Protocol Details for LC-MS/MS Analysis: [11]

-

Chromatography: Liquid chromatography is typically performed using a C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water (often with a small amount of acid like acetic acid) is used for elution.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection.

-

Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative modes to capture different lignan species.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each target lignan.

-

Recombinant Enzyme Assays

The function of key enzymes like CYP81Q1 and CYP92B14 was confirmed using heterologous expression systems, primarily in Saccharomyces cerevisiae (yeast).[7][8]

General Protocol:

-

Gene Cloning: The full-length cDNA of the target gene (e.g., CYP92B14) and a cytochrome P450 reductase (CPR), which is essential for P450 activity, are cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain.

-

Protein Expression: Transformed yeast cells are cultured under inducing conditions to express the recombinant proteins, which typically localize to the microsomal fraction.

-

Enzyme Assay (Whole-cell or Microsome):

-

The cultured yeast cells (or isolated microsomes) are incubated in a buffer (e.g., phosphate buffer, pH 7.5).

-

The substrate (e.g., 100 µM (+)-sesamin dissolved in a solvent like DMSO) is added to the culture.

-

The reaction is incubated for a set period (e.g., 24-48 hours) at a controlled temperature (e.g., 30°C) with shaking.

-

-

Product Extraction: The reaction is stopped, and the products are extracted from the medium and cells using an organic solvent like ethyl acetate.

-

Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC or LC-MS to identify and quantify the enzymatic products (e.g., this compound and sesamolin).

The specific reaction pathways of CYP92B14 were further detailed using deuterated (+)-sesamin substrates, where the position of the deuterium label in the products was analyzed by NMR to distinguish between direct oxidation and the ORA mechanism.[12]

Conclusion and Future Outlook

The biosynthetic pathway leading to this compound and its glucosides in Sesamum indicum has been largely elucidated, revealing a sophisticated network of specialized enzymes. The discoveries of the multifunctional P450s, CYP81Q1 and CYP92B14, and the sequential action of specific UGTs have provided a clear genetic and biochemical roadmap.[4][7] This knowledge opens up significant opportunities for the metabolic engineering of sesame to create cultivars with enhanced lignan content for functional foods and nutraceuticals. Furthermore, the characterization of these enzymes provides a toolkit for synthetic biology approaches, enabling the heterologous production of these valuable compounds in microbial or plant chassis systems. Future research will likely focus on the transcriptional regulation of this pathway, the potential for substrate channeling in P450 metabolons, and the exploration of enzymatic diversity from other Sesamum species to generate novel lignan structures.

References

- 1. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesame (Sesamum indicum L.): A Comprehensive Review of Nutritional Value, Phytochemical Composition, Health Benefits, Development of Food, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative rearrangement of (+)-sesamin by CYP92B14 co-generates twin dietary lignans in sesame - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (+)‐Sesamin‐oxidising CYP92B14 shapes specialised lignan metabolism in sesame - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sesaminol Isomers and Their Biological Activities

This technical guide provides a comprehensive overview of this compound, a key lignan derived from sesame seeds (Sesamum indicum), and its isomers. It details their significant biological activities, the underlying molecular mechanisms, and relevant experimental methodologies. The information is curated for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to this compound and Its Isomers

This compound is a potent antioxidant lignan found in sesame seeds and sesame oil.[1] It exists in several isomeric forms and often occurs as water-soluble glucosides in its natural state.[2][3] The major glucosylated lignans are this compound glucosides (SGs), which can be hydrolyzed to yield the biologically active aglycone, this compound.[2][4] This conversion can occur through industrial processing, such as roasting, or via the action of intestinal β-glucosidase after consumption.[1][4] The primary isomers found and studied include this compound and its epimer, epithis compound.[5][6] These compounds are of significant interest due to their robust antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[3][7]

Biological Activities and Mechanisms of Action

This compound and its related compounds exhibit a wide range of pharmacological effects, making them promising candidates for therapeutic applications.

Antioxidant Activity

This compound is renowned for its powerful antioxidant properties, which often form the basis for its other biological effects.[2] It is a more effective free radical scavenger than α-tocopherol and butylated hydroxytoluene (BHT) in various in vitro systems.[4] The antioxidant mechanism involves scavenging free radicals and inhibiting lipid peroxidation.[4][8] While this compound glucosides possess antioxidant capabilities, their aglycone form, this compound, demonstrates significantly higher radical-scavenging activity.[9][10]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in both in vitro and in vivo models of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease.[11][12]

-

Parkinson's Disease: In cellular models using 6-hydroxydopamine (6-OHDA) to induce neuronal damage, this compound restored cell viability, suppressed the production of intracellular reactive oxygen species (ROS), and promoted the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[11][12] The activation of the Nrf2-antioxidant response element (ARE) signaling pathway leads to the expression of protective enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1).[11][13] In animal models, dietary this compound improved motor performance and increased dopamine levels.[12]

-

Alzheimer's Disease & Cognitive Deficits: this compound glucosides (SG) have been shown to protect against cognitive deficits induced by β-amyloid protein.[14] In mice, dietary SG supplementation attenuated neuronal loss in the hippocampus, decreased markers of oxidative stress like thiobarbituric acid reactive substances (TBARS), and restored the activity of the antioxidant enzyme glutathione peroxidase (GPx).[14]

Anti-inflammatory Activity

Sesamol, a closely related lignan and potential metabolic derivative, exerts potent anti-inflammatory effects by modulating key signaling pathways.[15][16] It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα).[7][15] This is achieved, in part, by downregulating the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to the inflammatory response.[15][16] Sesamol also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammation.[17]

Anticancer Properties

This compound has emerged as a potential anticancer agent, demonstrating the ability to inhibit cancer cell growth and induce apoptosis.[18][19]

-

Apoptosis Induction: In human lymphoid leukemia cells, this compound was found to induce apoptosis.[19]

-

Cell Cycle Regulation: A key mechanism of its anticancer activity is the reduction of cyclin D1 expression. This compound achieves this through multiple actions: decreasing cyclin D1 mRNA levels, inhibiting mTORC1 signaling (which promotes translation), and promoting the proteasomal degradation of the cyclin D1 protein.[19]

-

Targeting Signaling Pathways: The anticancer effects of related sesame lignans are mediated by targeting critical signaling pathways, including NF-κB, STAT3, PI3K/AKT, and p53, which are involved in cell proliferation, survival, and apoptosis.[18][20]

Quantitative Bioactivity Data

The following tables summarize key quantitative data from various studies, highlighting the potency of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and Related Lignans

| Compound | Assay | IC50 Value / Activity | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 0.0011 mg/mL | [9] |

| This compound | ABTS Radical Scavenging | 0.0021 mg/mL | [9] |

| This compound | Ferric Reducing Antioxidant Power (FRAP) | 103.30 µmol/g | [9] |

| Asarinin | Superoxide Anion Scavenging | 20.4% scavenging at 32.25 µM | [9] |

| Sesamin | Superoxide Anion Scavenging | 12.1% scavenging at 32.25 µM |[9] |

Table 2: Anti-inflammatory Effects of Sesamol

| Model | Mediator/Marker | Treatment | Effect | Reference |

|---|---|---|---|---|

| LPS-stimulated male Wistar rats | Serum IL-1β, TNFα, CRP | Sesamol (10 mg/kg) for 15 days | Significant reduction | [15] |

| Human colon adenocarcinoma (Caco-2) cells | ROS Generation | Free Sesamol | 42.6% decrease | [21] |

| Human colon adenocarcinoma (Caco-2) cells | ROS Generation | Encapsulated Sesamol | 74.8% decrease |[21] |

Key Signaling Pathways

The biological activities of this compound are mediated through the modulation of complex intracellular signaling pathways.

Caption: Neuroprotective mechanism of this compound via the Nrf2-ARE pathway.

Caption: Anti-inflammatory mechanism of sesamol/sesaminol.

Experimental Methodologies

Extraction and Preparation of this compound

This compound is often prepared from its more abundant glucoside forms found in defatted sesame cake, a byproduct of oil production.[9][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent status of this compound and its glucosides: Synthesis, metabolism, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. recent-status-of-sesaminol-and-its-glucosides-synthesis-metabolism-and-biological-activities - Ask this paper | Bohrium [bohrium.com]

- 11. neurosciencenews.com [neurosciencenews.com]

- 12. Sesame Seed Chemical this compound Alleviates Parkinson’s Symptoms in Research | BenchChem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound glucosides protect beta-amyloid peptide-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 16. Sesamol: A lignan in sesame seeds with potent anti-inflammatory and immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and Antioxidant Effects of Sesame Oil on Atherosclerosis: A Descriptive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Sesaminol's role as a free radical scavenger

An In-depth Technical Guide on Sesaminol's Role as a Free Radical Scavenger

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] ROS, such as superoxide anions and hydroxyl radicals, can inflict damage upon crucial cellular macromolecules like DNA, proteins, and lipids.[3] Consequently, there is significant scientific interest in identifying and characterizing exogenous antioxidant compounds that can mitigate oxidative stress.[4]

This compound, a lignan derived from sesame seeds (Sesamum indicum), has emerged as a potent antioxidant with significant potential for therapeutic applications.[5][6] Unlike its precursors sesamin and sesamolin, this compound possesses a phenolic hydroxyl group that is primarily responsible for its robust free radical scavenging and antioxidant properties.[4][7] This technical guide provides a comprehensive overview of this compound's function as a free radical scavenger, detailing its direct scavenging activities, its influence on cellular antioxidant signaling pathways, and the experimental methodologies used to elucidate these properties.

Direct Free Radical Scavenging Activity

This compound demonstrates potent direct free radical scavenging capabilities, which have been quantified using various in vitro antioxidant assays. Its efficacy is often compared against other lignans and standard antioxidants.

Quantitative Scavenging Data

The antioxidant activity of this compound and its derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

| Compound | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) | FRAP (mol/g) | Reference |

| This compound | 0.0011 | 0.0021 | 103.30 | [5][8] |

| Asarinin | 0.21 | 57.38 | - | [5] |

| Sesamin | 3.05 x 10¹⁰ | 2.57 x 10⁵ | - | [5] |

Further studies have determined the second-order rate constant (k₂) for the reaction between sesame antioxidants and the DPPH radical, providing a kinetic understanding of their scavenging behavior.[9]

| Compound | Second-Order Rate Constant (k₂) (μM⁻¹ s⁻¹) | Reference |

| Sesamol | 4.00 x 10⁻⁵ | [9] |

| Sesamol dimer | 0.50 x 10⁻⁵ | [9] |

| Sesamin | 0.36 x 10⁻⁵ | [9] |

| Sesamolin | 0.13 x 10⁻⁵ | [9] |

| This compound triglucoside | 0.33 x 10⁻⁵ | [9] |

| This compound diglucoside | 0.08 x 10⁻⁵ | [9] |

These data collectively establish that this compound is a highly effective direct scavenger of free radicals, significantly more potent than related sesame lignans like sesamin and asarinin.[5]

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical quenching, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is central to this mechanism.[1][10]

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like this compound, this interaction is disrupted. This compound has been shown to suppress intracellular ROS production, which facilitates the translocation of Nrf2 into the nucleus.[1][11] Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.[6][12]

Studies using human neuroblastoma (SH-SY5Y) cells have demonstrated that this compound pretreatment leads to strong expression and nuclear translocation of Nrf2.[1][11][13] This activation results in the enhanced activity of downstream antioxidant enzymes, such as NAD(P)H: quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular protection against ROS.[6][11]

Caption: this compound-mediated activation of the Nrf2-ARE antioxidant signaling pathway.

Upstream Regulation via AMPK

Further research suggests that AMP-activated protein kinase (AMPK) may act as an upstream regulator of the Nrf2 pathway in response to this compound. In studies on 3T3-L1 preadipocytes, this compound treatment was found to significantly increase the phosphorylation of AMPK.[12][14] Activated AMPK can, in turn, promote the nuclear translocation of Nrf2, thereby enhancing the overall antioxidant response. This suggests a multi-faceted mechanism where this compound not only directly quenches ROS but also activates kinase-driven signaling cascades to bolster cellular defenses.[12][15]

Caption: Proposed AMPK-mediated activation of Nrf2 signaling by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the free radical scavenging and antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 515-517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow and a decrease in absorbance.[16]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 200 µM) in a suitable solvent like methanol or ethanol.[16][17]

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction: Mix a defined volume of the this compound sample (e.g., 1 mL) with a larger volume of the DPPH working solution (e.g., 2-3 mL).[17][18] A control is prepared using the solvent instead of the antioxidant solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[16][17]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[17]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[17] The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

Caption: General experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at around 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's concentration and potency.[19]

Methodology:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

-

Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.

-

Reaction: Add a small volume of the this compound sample to a larger volume of the ABTS•+ working solution.[19]

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6-30 minutes) at room temperature.[8]

-

Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results can be expressed as an IC50 value or as Trolox Equivalents (TEAC).

Intracellular ROS Measurement using DCFH-DA

This cell-based assay quantifies the overall intracellular ROS levels.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.[11]

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y) to the desired confluency. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).[10][11]

-

Induction of Oxidative Stress: Induce oxidative stress by adding an agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[2][11]

-

Probe Loading: Wash the cells with a buffer (e.g., PBS) and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30-60 minutes.

-

Measurement: After incubation, wash the cells again to remove the excess probe. The intracellular fluorescence can be measured using a fluorescence microplate reader or visualized using fluorescence microscopy.[11] The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

-

Analysis: Compare the fluorescence intensity of this compound-treated cells to that of cells treated with the oxidative stressor alone and to untreated control cells. A reduction in fluorescence in the this compound-treated group indicates a suppression of intracellular ROS production.[11]

Caption: Workflow for measuring intracellular ROS using the DCFH-DA probe.

Conclusion

This compound stands out as a lignan with exceptional antioxidant properties. Quantitative data from in vitro assays confirm its superior direct free radical scavenging activity compared to other related compounds.[5][8] More significantly, its mechanism of action extends to the cellular level, where it effectively reduces intracellular ROS and upregulates the body's endogenous antioxidant defenses through the activation of the Nrf2-ARE signaling pathway, a process that may be modulated by AMPK.[1][11][12] This dual action—direct scavenging and indirect cellular defense enhancement—makes this compound a compound of significant interest for further research and development in the prevention and treatment of pathologies rooted in oxidative stress. The detailed protocols provided herein serve as a guide for the continued investigation and validation of this compound and other novel antioxidant agents.

References

- 1. This compound prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Free radical scavenging behavior of antioxidant compounds of sesame (sesamum indicum L.) in DPPH(*) system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway [jstage.jst.go.jp]

- 11. This compound prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Inhibits Adipogenesis by Suppressing Mitotic Clonal Expansion and Activating the Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of sesame seed extract as a natural antioxidant on the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant Benefits and Potential Mechanisms of Slightly Acidic Electrolyzed Water Germination in Sesame | MDPI [mdpi.com]

- 18. Investigating the effect of solvent on anti-antioxidant properties of Sesamum indicum seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antioxidant Defenses: A Technical Guide to the Mechanisms of Sesaminol Glucosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antioxidant mechanisms of sesaminol glucosides, potent lignans found in sesame seeds. As the global interest in natural compounds for mitigating oxidative stress-related diseases continues to grow, a thorough understanding of the molecular interactions and signaling pathways modulated by these compounds is paramount. This document provides a comprehensive overview of the direct free-radical scavenging capabilities and the indirect antioxidant effects through the modulation of cellular signaling pathways, particularly the Nrf2-ARE pathway, by this compound and its glucosides. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key antioxidant assays are provided to facilitate further research and development in this promising area.

Direct Antioxidant Activity: Free Radical Scavenging and Inhibition of Lipid Peroxidation

This compound glucosides, and more potently their aglycone form, this compound, exhibit significant direct antioxidant activity by donating hydrogen atoms to neutralize free radicals. This has been demonstrated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Furthermore, they play a crucial role in inhibiting lipid peroxidation, a key process in cellular damage induced by oxidative stress.

Quantitative Assessment of Free Radical Scavenging Activity

The efficacy of this compound and its derivatives as free radical scavengers is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

| Compound/Extract | Assay | IC50 Value (mg/mL) | Source |

| This compound | DPPH | 0.0011 | [1] |

| This compound | ABTS | 0.0021 | [1] |

| This compound Diglucoside (SDG) | DPPH | 0.201 ± 0.002 | |

| Asarinin | DPPH | 0.21 | [1] |

| Sesamin | DPPH | 3.05 x 10¹⁰ | [1] |

| Black Sesame Seed Ethanolic Extract | DPPH | 8.88 - 44.21 (µg/mL) | [2][3] |

| White Sesame Seed Ethanolic Extract | DPPH | 8.88 - 44.21 (µg/mL) | [2][3] |

| Black Sesame Seed Ethanolic Extract | ABTS | 24.91 - 141.19 (µg/mL) | [2][3] |

| White Sesame Seed Ethanolic Extract | ABTS | 24.91 - 141.19 (µg/mL) | [2][3] |

Table 1: Free Radical Scavenging Activity of this compound and Related Compounds. This table summarizes the IC50 values for the DPPH and ABTS radical scavenging activities of this compound, its glucoside derivatives, and sesame seed extracts.

Inhibition of Lipid Peroxidation and Modulation of Antioxidant Enzymes

This compound glucosides have been shown to effectively reduce lipid peroxidation, often measured by the levels of thiobarbituric acid reactive substances (TBARS). In addition to this direct protective effect, they also modulate the activity of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

| Study Type | Model | Treatment | Effect on TBARS | Effect on Antioxidant Enzymes | Source |

| In vivo | Amyloid-β-injected mice | This compound Glucosides (SG) | Significantly decreased | Reversed the decrease in GPx activity | [4] |

| In vitro | MPP+-treated dopaminergic cells | Sesamin | - | Increased SOD activity and protein expression, diminished CAT activity | [5] |

Table 2: Effects of this compound Glucosides on Lipid Peroxidation and Antioxidant Enzymes. This table highlights the protective effects of this compound glucosides against lipid peroxidation and their ability to modulate the activity of crucial antioxidant enzymes in different experimental models.

Indirect Antioxidant Mechanism: Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]

Figure 1: Activation of the Nrf2-ARE Signaling Pathway by this compound. This diagram illustrates how this compound induces the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent transcription of antioxidant genes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol).

-

Methanol.

-

Test samples (this compound glucosides/sesaminol) dissolved in methanol at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

-

Protocol:

-

Prepare a series of dilutions of the test sample and the positive control.

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the sample or standard solution (e.g., 100 µL).

-

For the blank, add methanol instead of the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

-

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Phosphate buffered saline (PBS) or ethanol.

-

Test samples and positive control.

-

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test sample or standard at different concentrations to a larger volume of the ABTS•+ working solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a breakdown product of lipid peroxides.

-

Reagents:

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v).

-

Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v).

-

Hydrochloric acid (HCl) or other acidic solution.

-

MDA standard for the calibration curve.

-

-

Protocol (for tissue homogenate):

-

Homogenize the tissue sample in a suitable buffer (e.g., KCl solution).

-

Add TCA to the homogenate to precipitate proteins, followed by centrifugation.

-

Collect the supernatant and add the TBA reagent.

-

Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink-colored chromogen at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

-

The results are typically expressed as nmol of MDA per mg of protein.

-

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system).

-

Reagents:

-

Buffer solution (e.g., phosphate buffer).

-

Xanthine solution.

-

Xanthine oxidase solution.

-

NBT solution.

-

Sample (cell lysate or tissue homogenate).

-

-

Protocol:

-

In a reaction mixture, combine the buffer, xanthine, and NBT.

-

Add the sample to the mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for a specified time.

-

The superoxide radicals produced reduce NBT to formazan, which has a strong absorbance at a specific wavelength (e.g., 560 nm).

-

SOD in the sample competes with NBT for the superoxide radicals, thus inhibiting the formation of formazan.

-

The SOD activity is determined by measuring the degree of inhibition of this reaction and is typically expressed as units per mg of protein.

-

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Reagents:

-

Hydrogen peroxide (H₂O₂) solution of known concentration.

-

Phosphate buffer.

-

Sample.

-

-

Protocol:

-

Add the sample to a buffered solution of H₂O₂.

-

The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm over a specific period.

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition and is expressed as units per mg of protein.

-

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by GPx, coupled to the oxidation of NADPH by glutathione reductase.

-

Reagents:

-

Phosphate buffer.

-

Reduced glutathione (GSH).

-

Glutathione reductase.

-

NADPH.

-

Organic hydroperoxide (e.g., cumene hydroperoxide).

-

Sample.

-

-

Protocol:

-

Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

-

Add the sample to the mixture.

-

Initiate the reaction by adding the organic hydroperoxide.

-

GPx in the sample reduces the hydroperoxide using GSH, which is converted to oxidized glutathione (GSSG).

-

Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

The GPx activity is proportional to the rate of decrease in absorbance and is expressed as units per mg of protein.

-

Conclusion

This compound glucosides and their aglycone, this compound, demonstrate a robust dual-action antioxidant mechanism. They are effective direct scavengers of free radicals and potent inhibitors of lipid peroxidation. Critically, they also enhance the endogenous antioxidant defense system through the activation of the Nrf2-ARE signaling pathway, leading to the upregulation of a suite of protective enzymes. This comprehensive understanding of their molecular mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound glucosides in preventing and treating oxidative stress-related pathologies. The continued investigation into the structure-activity relationships, bioavailability, and clinical efficacy of these compounds is warranted to fully harness their health benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. This compound glucosides protect beta-amyloid peptide-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Discovery and Isolation of Novel Sesaminol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a lignan found in sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These attributes make this compound and its derivatives promising candidates for the development of novel therapeutics for a range of oxidative stress- and inflammation-related pathologies. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel this compound derivatives, with a focus on experimental protocols and the elucidation of their mechanisms of action.

This compound can be sourced from the transformation of sesamolin, another lignan present in sesame, particularly during the oil refining process.[1][2][3] Additionally, this compound exists in glycosylated forms, such as this compound glucosides, within sesame seeds, which can be hydrolyzed to yield the aglycone.[1][4][5][6][7][8][9][10] Beyond these natural sources, recent research has explored the computational design and synthesis of novel this compound derivatives to enhance their therapeutic potential.[11]

Isolation and Purification of this compound Derivatives

The isolation of this compound and its derivatives from natural sources or synthetic mixtures employs a variety of chromatographic and enzymatic techniques.

Experimental Protocol: Enzymatic Preparation of this compound from this compound Triglucoside (STG)

This protocol is adapted from methodologies focused on the enzymatic hydrolysis of this compound glucosides.[12][13]

Objective: To obtain this compound by enzymatic hydrolysis of this compound triglucoside (STG).

Materials:

-

This compound triglucoside (STG) extract from defatted sesame cake

-

β-galactosidase

-

Citrate buffer (0.05 M, pH 5.5)

-

Ultrapure water

-

Centrifuge

-

Lyophilizer

Procedure:

-

Prepare a solution of STG in 0.05 M citrate buffer (pH 5.5) to a final concentration of 1.0 mg/mL.

-

Add β-galactosidase to the STG solution at an enzyme dosage of 20 mg/mL.

-

Incubate the reaction mixture at 50°C for 4.0 hours with gentle agitation.

-

Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.

-

Centrifuge the reaction mixture at 12,000 rpm for 15 minutes to pellet any insoluble material.

-

Collect the supernatant containing the crude this compound.

-

For purification, the resulting this compound can be further purified using column chromatography.

Experimental Protocol: Purification of this compound Derivatives by Column Chromatography

This generalized protocol is based on common practices for the purification of lignans.[2][14][15][16]

Objective: To purify this compound derivatives from a crude extract or reaction mixture.

Materials:

-

Crude this compound derivative extract

-

Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, water)

-

Glass column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of the selected stationary phase (e.g., silica gel) in the initial mobile phase solvent. Pour the slurry into the glass column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Begin the elution with a non-polar solvent (for normal-phase) or a polar solvent (for reversed-phase) and gradually increase the polarity of the mobile phase. A common gradient for normal-phase chromatography of lignans is a mixture of hexane and ethyl acetate, with an increasing proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure desired compound, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Biological Activity of this compound Derivatives

The primary biological activities of this compound and its derivatives are their antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of novel this compound derivatives can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference |

| This compound | 1.1 | 2.1 | [8] |

| Asarinin | 210 | - | [8] |

| Sesamin | 3.05 x 10¹⁰ | - | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Objective: To determine the DPPH radical scavenging activity of this compound derivatives.

Materials:

-

This compound derivative sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound derivative in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control well containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each sample concentration.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

| Compound | Cell Line | NO Inhibition IC₅₀ (µM) | Reference |

| This compound Derivative 1 | RAW 264.7 | Data not available | |

| This compound Derivative 2 | RAW 264.7 | Data not available | |

| Reference Compound | RAW 264.7 | Data not available |

Note: Specific IC₅₀ values for novel this compound derivatives for NO inhibition were not available in the provided search results. This table serves as a template for presenting such data when available.

Cytotoxicity

The cytotoxic effects of novel this compound derivatives are crucial to assess their therapeutic window. This is often determined by measuring the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |

| This compound Derivative A | MCF-7 (Breast Cancer) | Data not available | |

| This compound Derivative B | HepG2 (Liver Cancer) | Data not available | |

| This compound Derivative C | A549 (Lung Cancer) | Data not available |

Note: Specific IC₅₀ values for novel this compound derivatives against cancer cell lines were not available in the provided search results. This table is a template for presenting such data.

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key signaling pathways involved in cellular stress responses and inflammation.

AMPK-Nrf2-ARE Signaling Pathway

This compound has been shown to inhibit adipogenesis by activating the AMPK-Nrf2-ARE signaling pathway.[5][17] This pathway is a critical regulator of cellular antioxidant responses.

This compound activates the AMPK-Nrf2-ARE pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of sesame lignans are partly attributed to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[18]

This compound derivatives inhibit the NF-κB pathway.

Conclusion and Future Directions

This compound and its novel derivatives represent a promising class of compounds for therapeutic development, particularly in the areas of antioxidant and anti-inflammatory medicine. This guide provides a foundational understanding of their discovery, isolation, and mechanisms of action.

Future research should focus on:

-

The synthesis and biological evaluation of a wider range of novel this compound derivatives to establish clear structure-activity relationships.

-

Detailed elucidation of the molecular interactions between this compound derivatives and their protein targets within key signaling pathways.

-

In vivo studies to validate the therapeutic efficacy and safety of promising lead compounds in relevant disease models.

The continued exploration of this compound chemistry and biology holds significant potential for the discovery of next-generation therapeutics.

References

- 1. promega.jp [promega.jp]

- 2. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101193901B - Sesamol derivatives or their salts, preparation method thereof, and skin external composition containing them - Google Patents [patents.google.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Physicochemical Properties of Synthetic Sesaminol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a lignan found in sesame seeds and their oil, has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. As a potential therapeutic agent, a thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and ensuring its efficacy and stability in pharmaceutical preparations. This technical guide provides a comprehensive overview of the core physicochemical properties of synthetic this compound, including detailed experimental protocols and an exploration of its relevant signaling pathways.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is crucial for its development as a drug. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Table 1: Summary of Physicochemical Data for Synthetic this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₁₈O₇ | Mass Spectrometry |

| Molecular Weight | 370.36 g/mol | Mass Spectrometry |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | 504.7 ± 50.0 °C (Predicted) | Computational Prediction |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | Computational Prediction |

| pKa | 9.69 ± 0.20 (Predicted) | Computational Prediction |

| Solubility | ||

| Water | Sparingly soluble (qualitative) | General knowledge for lignans |

| Ethanol | Data not available in searched literature. | N/A |

| DMSO | Data not available in searched literature. | N/A |

| Methanol | Data not available in searched literature. | N/A |

| UV-Vis λmax | Data not available in searched literature. | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of synthetic this compound, ensuring its purity and identity.

Table 2: Summary of Spectroscopic Data for Synthetic this compound

| Technique | Data |

| ¹H-NMR | Specific chemical shifts and coupling constants are not available in a consolidated table in the searched literature. Data is typically obtained in CDCl₃ or DMSO-d₆. |

| ¹³C-NMR | Specific chemical shifts are not available in a consolidated table in the searched literature. |

| Mass Spectrometry (MS) | The fragmentation pattern is used for structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass for molecular formula determination. Specific fragmentation data for synthetic this compound is not detailed in the searched literature. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include those for O-H (hydroxyl), C-O (ether), C=C (aromatic), and C-H (aliphatic and aromatic) stretching and bending vibrations. A detailed spectrum with peak assignments for synthetic this compound is not available in the searched literature. |

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are performed to establish a re-test period or shelf life and to recommend storage conditions.

Table 3: Stability Profile of Synthetic this compound

| Condition | Observations |

| Thermal Stability | This compound can be generated from the thermal degradation of sesamolin at high temperatures, suggesting some degree of thermal liability, though specific degradation kinetics are not available.[1][2] |

| Photostability | Data not available in the searched literature. |

| pH Stability | Data not available in the searched literature. |

Experimental Protocols

Detailed and validated experimental protocols are necessary for the consistent and reliable characterization of synthetic this compound.

Synthesis of this compound from Sesamolin

A common method for the synthesis of this compound involves the acid-catalyzed conversion of sesamolin.

Workflow for Synthesis of this compound from Sesamolin

References

The Anti-inflammatory Properties of Sesaminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesaminol, a lignan derived from sesame seeds and sesame oil, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound. We will delve into its modulatory effects on key signaling pathways, including NF-κB, MAPK, and Nrf2, and its subsequent impact on the expression and activity of inflammatory mediators. This document summarizes quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the key signaling cascades involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound in inflammatory-mediated diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.

This compound, a major lignan found in sesame oil, has emerged as a promising candidate due to its significant bioactive properties.[2] It is structurally related to other sesame lignans like sesamin and sesamol, which also exhibit anti-inflammatory activities.[2][3] This guide will focus specifically on the anti-inflammatory mechanisms of this compound, providing a comprehensive overview of the current scientific evidence.

Quantitative Data on the Bioactivities of this compound

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of this compound from various studies.

Table 1: Antioxidant Activity of this compound

| Assay Type | Metric | Result | Reference |

| DPPH Radical Scavenging | IC50 | 0.0011 mg/mL | [4] |

| ABTS Radical Scavenging | IC50 | 0.0021 mg/mL | [4] |

Table 2: In Vitro Anti-inflammatory Effects of this compound and its Glucosides

| Cell Line | Inflammatory Stimulus | This compound/Derivative | Concentration | Effect | Reference |

| Cultured Rat Astrocytes | Lipopolysaccharide (LPS) | This compound Glucosides (SG) | 10-100 µg/mL | Dose-dependent inhibition of NO and ROS generation | [5] |

| Cultured Rat Astrocytes | Lipopolysaccharide (LPS) | This compound Glucosides (SG) | 10-100 µg/mL | Dose-dependent inhibition of cPLA2, COX-2, and iNOS expression | [5] |

| Human Colon Cancer Cells (RKO) | - | This compound | 50 µM | Reduced proliferation | [2] |

| Human Breast Cancer Cells (MCF-7) | - | This compound | 50 µM | Reduced cyclin D1 expression (6h treatment) | [2] |

| Human Breast Cancer Cells (MDA-MB-231) | - | This compound | 100 µM | Reduced cyclin D1 expression (24-48h treatment) | [2] |

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | This compound Dosage | Effect | Reference |

| Senescence-Accelerated Mouse-Prone 8 (SAMP8) | Aging | Not specified | Reduced IL-6, IL-1β, and TNF-α in the brain | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the inhibition of pro-inflammatory pathways like NF-κB and MAPK, and the activation of the protective Nrf2-ARE pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound glucosides have been shown to inhibit the activation of NF-κB.[5] They prevent the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of the p50 subunit of NF-κB.[5] This leads to a downstream reduction in the expression of NF-κB-regulated inflammatory mediators.

References

- 1. Anti-inflammatory and Antioxidant Effects of Sesame Oil on Atherosclerosis: A Descriptive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review [mdpi.com]

- 3. Anti-Inflammatory Activity of Sesamum Indicum L. Seed Extracts in Experimental Animal Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of this compound glucosides on lipopolysaccharide-induced NF-kappaB activation and target gene expression in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sesaminol Extraction from Sesame Seed Meal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a potent antioxidant lignan found in sesame seeds (Sesamum indicum), has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of sesamolin, this compound is often present in its glycosidic forms, primarily this compound triglucoside and diglucoside, within defatted sesame seed meal—a major byproduct of sesame oil production.[1][2] This document provides detailed protocols for the extraction of this compound glucosides from sesame seed meal and their subsequent enzymatic hydrolysis to yield this compound. These methods are designed to be reproducible and scalable for research and development purposes.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound and its precursors from sesame seeds and meal.

Table 1: this compound Glucoside Content in Sesame Seeds

| Lignan | Content Range (mg/100 g of seed) | Mean Content (mg/100 g of seed) |

| This compound Triglucoside | 36 - 1560 | 637 ± 312 |

| This compound Diglucoside | 0 - 493 | 75 ± 95 |

Data sourced from HPLC analysis of 65 different sesame seed samples.[1]

Table 2: Comparison of Lignan Extraction and Purification Methods

| Method | Starting Material | Target Lignan(s) | Key Parameters | Yield/Purity | Reference |

| Solvent Extraction & HPLC | Defatted sesame flour | This compound glucosides | 85% ethanol followed by 70% ethanol | Not specified | [1] |

| Enzymatic Hydrolysis | This compound Triglucoside | This compound | β-glucosidase and cellulase, 50°C, pH 4.8, 24h | 48.9% yield | [2] |

| Centrifugal Partition Chromatography (CPC) | Sesame Oil Extract | Sesamin, Sesamolin, this compound | Biphasic solvent system: n-Hex/EtOAc/EtOH/H₂O (2:3:3:2 v/v/v/v) | >95% purity for sesamin and sesamolin | [3] |

| Microwave-Assisted Extraction (MAE) | Sesame Oil | Sesamol | 800W, 7 min, Ethyl acetate | 374.81 mg/kg | [4] |

| Supercritical CO₂ Extraction | Sesame Cake Meal | Sesamin | 50 MPa, 50-55°C, 2h, 85% ethanol as entrainer | Not specified | [5] |

Experimental Protocols

Protocol 1: Extraction of this compound Glucosides from Sesame Seed Meal

This protocol details the extraction of this compound glucosides from defatted sesame seed meal using solvent extraction.

Materials and Equipment:

-

Defatted sesame seed meal

-

85% (v/v) Ethanol

-

70% (v/v) Ethanol

-

Shaker or magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

Filter paper

-

Naringenin (internal standard for HPLC)

Methodology:

-

Sample Preparation: Grind the defatted sesame seed meal to a fine powder to increase the surface area for extraction.

-

Initial Extraction:

-

Suspend the sesame seed meal powder in 85% ethanol (e.g., 1:10 solid-to-solvent ratio, w/v).

-

Agitate the mixture at room temperature for 5 hours.

-

Separate the solid residue from the supernatant by centrifugation and filtration.

-

-

Secondary Extraction:

-

Resuspend the solid residue in 70% ethanol.

-

Agitate the mixture at room temperature for 10 hours.[1]

-

Separate the solid residue and combine the supernatants from both extraction steps.

-

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude this compound glucoside extract.

-

Quantification (Optional): The content of this compound glucosides in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) with naringenin as an internal standard.[1]

Protocol 2: Enzymatic Hydrolysis of this compound Glucosides to this compound

This protocol describes the conversion of extracted this compound glucosides into this compound through enzymatic hydrolysis.

Materials and Equipment:

-

Crude this compound glucoside extract (from Protocol 1)

-

β-glucosidase (from Aspergillus niger)

-

Cellulase (from Trichoderma reesei)

-

Citrate buffer (pH 4.8)

-

Water bath or incubator set to 50°C

-

HPLC system for monitoring the reaction

Methodology:

-

Substrate Preparation: Dissolve the crude this compound glucoside extract in citrate buffer (pH 4.8) to a final substrate concentration of 6 mg/mL.[2]

-

Enzyme Addition:

-

Incubation: Incubate the reaction mixture at 50°C for 24 hours with gentle agitation.[2]

-